7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane basic properties
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane basic properties
An In-Depth Technical Guide to 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane is a functionalized spirocyclic amine that has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over traditional flat, aromatic scaffolds, providing novel exit vectors for substituent placement and improved physicochemical properties. This guide provides a comprehensive technical overview of its core properties, a validated synthetic pathway, and its primary applications, with a focus on its role as a scaffold in the development of targeted protein degraders and other advanced therapeutics. For researchers and drug development professionals, this molecule represents a key component for accessing novel chemical space and designing next-generation pharmaceuticals.
Molecular Overview and Physicochemical Properties
Chemical Structure and Identification
The defining feature of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane is its spirocyclic core, where an azetidin-2-one (β-lactam) ring and a piperidine ring are joined by a single shared quaternary carbon. The N7 nitrogen of the piperidine ring is substituted with a benzyl group, while the N2 nitrogen of the β-lactam ring remains a secondary amine, providing a crucial handle for further chemical modification.
Caption: Key functional components of the 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane scaffold.
Physicochemical Data
Quantitative experimental data for this specific molecule is not widely published. The following table summarizes key identifiers and computed properties based on its structure and data from closely related analogs.
| Property | Value | Source / Comment |
| CAS Number | 1334536-88-7 | [1] |
| Molecular Formula | C₁₄H₁₈N₂O | [1] |
| Molecular Weight | 230.31 g/mol | [1] |
| Appearance | White to yellow solid or viscous liquid | Inferred from similar compounds.[2] |
| Calculated LogP | ~2.5 - 3.0 | Estimated based on analogs like Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (LogP = 2.77).[3] The benzyl group increases lipophilicity compared to the parent scaffold.[4] |
| Calculated pKa | ~5-6 (Secondary Amine) | Estimated. The electron-withdrawing effect of the adjacent carbonyl group in the β-lactam ring reduces the basicity of the N2 amine compared to a simple secondary amine. |
| Solubility | Soluble in organic solvents (DCM, DMF, DMSO). Limited aqueous solubility. | Inferred from structure. |
| Hydrogen Bond Donors | 1 (N-H) | |
| Hydrogen Bond Acceptors | 2 (C=O, N7) |
Structural Analysis
The spirocyclic nature of the diazaspiro[3.5]nonane core imparts significant conformational rigidity. This is a highly desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The orthogonal orientation of the azetidinone and piperidine rings allows for precise, three-dimensional positioning of substituents, a concept central to the "escape from flatland" strategy in modern medicinal chemistry.[5] The secondary amine at the N2 position is readily available for functionalization, making this molecule an ideal "building block" for constructing more complex molecules, such as PROTACs (PROteolysis TArgeting Chimeras).[1]
Synthesis and Characterization
Retrosynthetic Analysis and Strategy
A logical synthetic approach involves the construction of a protected diazaspiro[3.5]nonane core, followed by selective N-benzylation and final deprotection. The key challenge is the regioselective functionalization of the two distinct nitrogen atoms. A common strategy is to use an orthogonal protecting group strategy, where one nitrogen is protected with a group that is stable to the reaction conditions used to modify the other.
Caption: Retrosynthetic workflow for 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane.
Exemplary Synthetic Protocol
This protocol is a representative synthesis adapted from methodologies for similar diazaspirocycles.[6][7] It is designed as a self-validating workflow, incorporating in-process checks and final characterization.
Step 1: N-Benzylation of a Protected Spirocyclic Core
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Setup: To a solution of tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).
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Reagent Addition: Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature under a nitrogen atmosphere.
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Reaction: Stir the mixture at 60 °C for 12-16 hours. Monitor progress by TLC or LC-MS to confirm consumption of the starting material. Causality: Heating accelerates the Sₙ2 reaction. K₂CO₃ is a mild base sufficient for deprotonating the piperidine nitrogen without affecting the Boc-protected amide.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield tert-butyl 7-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate.
Step 2: Boc Deprotection
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Setup: Dissolve the purified product from Step 1 in dichloromethane (DCM, ~0.1 M) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise. Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butoxycarbonyl (Boc) group while leaving the N-benzyl group intact.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 2-3 hours. Monitor by LC-MS for complete deprotection.[6]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Isolation: Redissolve the residue in a minimal amount of DCM and triturate with cold diethyl ether to precipitate the TFA salt of the product. Filter the solid and wash with cold ether. For the free base, neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with DCM. Dry the organic layer over Na₂SO₄ and concentrate to yield 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane.
Analytical Characterization
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural Confirmation | Peaks corresponding to the benzyl group (aromatic protons ~7.3 ppm, benzylic CH₂ ~3.6 ppm), piperidine and azetidinone ring protons, and a broad singlet for the N-H proton. |
| ¹³C NMR | Carbon Skeleton Verification | Signals for the carbonyl carbon (~170 ppm), aromatic carbons, and distinct aliphatic carbons of the spirocyclic core. |
| LC-MS | Mass Verification & Purity | A major peak in the chromatogram with a corresponding mass ion [M+H]⁺ at m/z 231.15. |
| HPLC | Final Purity Assessment | Purity should be ≥95% for use in biological assays or further synthesis. |
Core Applications in Medicinal Chemistry
Role as a Novel 3D Scaffold
The 2,7-diazaspiro[3.5]nonane scaffold is a validated piperidine bioisostere, offering a rigid, 3D-pharmacophore that can improve metabolic stability and cell permeability.[5] Derivatives have shown potent activity in various therapeutic areas, including:
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Antimycobacterial Agents: 2-Benzyl-2,7-diazaspiro[3.5]nonane derivatives have been developed as broad-spectrum inhibitors of the DprE1 enzyme, a critical target in mycobacteria.[8]
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KRAS G12C Inhibitors: The 2,7-diazaspiro[3.5]nonane moiety has been incorporated into covalent inhibitors of KRAS G12C, a key oncogenic driver, where it serves to orient the molecule within the target's binding pocket.[9]
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Sigma Receptor Modulators: The core scaffold is recognized for its utility in designing ligands for sigma receptors, which are implicated in various central nervous system disorders.[10]
Application as a Protein Degrader Building Block
The most prominent application of 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane is as a building block for targeted protein degraders.[1] In the design of a PROTAC, the molecule can function as part of the "warhead" that binds to the protein of interest. The secondary amine at the N2 position provides a chemically accessible point for attaching a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 7. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 8. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
